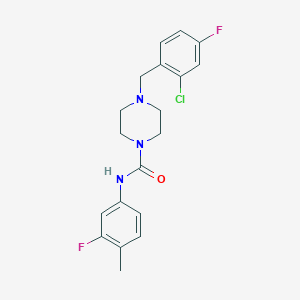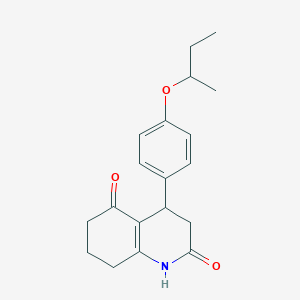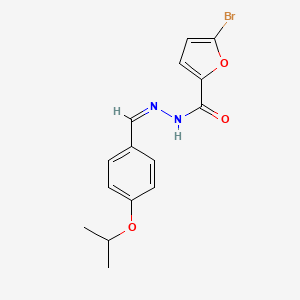![molecular formula C20H20BrNO B4794027 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline
描述
8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience.
科学研究应用
8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline has been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a fluorescent probe to detect protein-protein interactions. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been used as a tool to study the function of certain ion channels and receptors in the brain.
作用机制
The mechanism of action of 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline is not fully understood. However, it is believed to interact with certain proteins or receptors in cells, leading to changes in their function or activity. In biochemistry, it has been shown to bind to certain proteins and disrupt their interactions with other proteins. In pharmacology, it has been shown to inhibit the activity of certain enzymes or receptors that are involved in disease processes. In neuroscience, it has been shown to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline vary depending on the specific application and concentration used. In biochemistry, it has been shown to disrupt protein-protein interactions and alter the function of certain enzymes. In pharmacology, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In neuroscience, it has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
One advantage of using 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline in lab experiments is its fluorescent properties, which allow for easy detection and quantification of protein-protein interactions. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity at high concentrations, which may limit its use in certain applications. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other methods to facilitate its use in experiments.
未来方向
There are several future directions for research on 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly in the context of its effects on ion channels and receptors in the brain. Additionally, there is potential for this compound to be used in the development of new fluorescent probes for studying protein-protein interactions and other cellular processes.
属性
IUPAC Name |
8-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO/c1-12-14(3)19(21)15(4)13(2)17(12)11-23-18-9-5-7-16-8-6-10-22-20(16)18/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWXEJSQHUHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=CC3=C2N=CC=C3)C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Bromo-2,3,5,6-tetramethylphenyl)methoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4793955.png)

![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)
![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)
![4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4793991.png)


![methyl 2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4794021.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4794042.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)